SR9243 - 1613028-81-1

SR9243

Catalog Number: EVT-282647
CAS Number: 1613028-81-1
Molecular Formula: C31H32BrNO4S2
Molecular Weight: 626.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR9243 is a synthetic, small molecule classified as a liver X receptor (LXR) inverse agonist. [, , ] It selectively targets LXRs, which are nuclear receptors involved in cholesterol metabolism, lipid homeostasis, and inflammatory responses. [, , ] SR9243 exhibits a higher affinity for LXRα compared to LXRβ. [] In scientific research, SR9243 serves as a valuable tool to investigate the roles of LXRs in various biological processes and disease models.

Source and Classification

SR9243 is classified as a synthetic organic compound and belongs to a class of LXR inverse agonists. Its development was based on the structure of another compound, SR9238, which was previously identified as a liver-selective LXR inverse agonist. The design of SR9243 aimed to improve systemic exposure while maintaining selectivity for LXR over other nuclear receptors .

Synthesis Analysis

The synthesis of SR9243 involves several key steps that ensure the compound's purity and efficacy. While detailed synthetic procedures are available in supplemental materials, the general approach includes:

  1. Starting Materials: The synthesis begins with specific precursors that are chemically modified through various reactions.
  2. Purification: After synthesis, purification techniques such as chromatography are employed to isolate SR9243 from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of SR9243 is characterized by its ability to bind selectively to unliganded liver X receptors. The compound's design incorporates functional groups that facilitate interaction with these receptors, promoting co-repressor recruitment and effectively switching off LXR activity.

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight: Approximately 340.42 g/mol
  • Structural Features: The compound features a complex arrangement that allows for high affinity binding to LXR, enhancing its therapeutic potential in cancer treatment .
Chemical Reactions Analysis

SR9243 undergoes several chemical interactions once administered:

  1. Binding to Liver X Receptors: Upon entering cells, SR9243 binds to unliganded liver X receptors, promoting the recruitment of nuclear receptor corepressors.
  2. Gene Expression Modulation: This binding leads to decreased expression of genes involved in glycolysis and lipogenesis, effectively starving cancer cells of necessary metabolic substrates.
  3. Induction of Apoptosis: The reduction in metabolic activity ultimately triggers apoptotic pathways in cancer cells without affecting normal cells .
Mechanism of Action

The mechanism through which SR9243 exerts its effects involves several steps:

  1. Receptor Interaction: SR9243 binds with high affinity to both LXRα and LXRβ isoforms.
  2. Corepressor Recruitment: It enhances the interaction between LXRs and corepressors (such as nuclear receptor corepressor 1 and 2), leading to transcriptional repression of target genes.
  3. Downregulation of Metabolic Pathways: This results in decreased expression of glycolytic enzymes (e.g., glucokinase 1) and lipogenic enzymes, thereby inhibiting the Warburg effect and lipid synthesis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts selectively with liver X receptors without significant off-target effects.

Relevant analyses have shown that SR9243 maintains its efficacy across various concentrations while demonstrating minimal toxicity towards non-cancerous cells .

Applications

SR9243 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: It has been studied for its ability to selectively induce apoptosis in various cancer cell lines while sparing normal tissues, making it a candidate for targeted cancer therapies.
  2. Metabolic Research: The compound serves as a tool for investigating metabolic pathways regulated by liver X receptors, particularly in understanding the metabolic dysregulation seen in cancers.
  3. Combination Therapies: Preliminary studies suggest that SR9243 may enhance the effectiveness of conventional chemotherapeutics like 5′-fluorouracil or cisplatin by sensitizing cancer cells .
Introduction to SR9243: Pharmacological Profile and Research Significance

Chemical Characterization of SR9243 as a Liver X Receptor (LXR) Inverse Agonist

SR9243 (Chemical Name: N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide) features a tertiary sulfonamide architecture critical for its inverse agonist activity. With a molecular weight of 626.62 g/mol and CAS number 1613028-81-1, its structure comprises three domains: a 3-bromophenyl group (Region A), a trimethylphenyl sulfonamide moiety (Region B), and a methylsulfonyl biphenyl unit (Region C). This configuration facilitates high-affinity binding within the LXR ligand-binding pocket (LBD), inducing a conformational shift that recruits corepressors NCOR1 and SMRT instead of coactivators [2] [4] [9].

Table 1: Chemical and Pharmacological Properties of SR9243

PropertyValue/DescriptionSignificance
Molecular FormulaC₃₁H₃₂BrNO₄S₂Reflects structural complexity and stability
CAS Number1613028-81-1Unique compound identifier
MechanismLXRα/β inverse agonistSilences lipogenic/glycolytic gene transcription
Selectivity>100-fold selectivity over other nuclear receptorsMinimizes off-target effects
Solubility20 mg/mL in DMSOSuitable for in vitro assays
Key Structural MotifsTertiary sulfonamide; 3-bromophenyl; biphenyl sulfoneEnables corepressor recruitment and high-affinity LXR binding

Structure-activity relationship (SAR) studies reveal that modifications to the 3-bromophenyl group (Region A) drastically reduce potency, confirming its role in hydrophobic interactions within the LBD. Similarly, the methylsulfonyl biphenyl moiety (Region C) enhances binding stability through polar contacts. At nanomolar concentrations (IC₅₀ ≈ 15–104 nM across cancer cell lines), SR9243 potently suppresses LXR-mediated transcription. This activity translates to effective inhibition of the Warburg effect and de novo lipogenesis—metabolic hallmarks of cancer and metabolic diseases [9] [4].

Historical Development and Rationale for Targeting LXR Pathways

LXRs (α and β isoforms) function as cholesterol-sensing nuclear receptors regulating lipid homeostasis, inflammation, and cellular differentiation. Early drug discovery focused on LXR agonists (e.g., T0901317, GW3965) for atherosclerosis and dyslipidemia. However, these compounds invariably activated sterol regulatory element-binding protein 1c (SREBP1c)-driven de novo lipogenesis (DNL), leading to hepatic steatosis and hypertriglyceridemia—unacceptable side effects for chronic use [5] [6]. This limitation catalyzed efforts to develop inverse agonists that suppress basal LXR activity.

SR9243 emerged from rational redesign of the LXR antagonist GSK2033. Computational modeling and molecular dynamics simulations guided the optimization of sulfonamide derivatives to enhance corepressor recruitment. In vitro validation confirmed that SR9243:

  • Dose-dependently suppresses LXR-driven luciferase reporters (nanomolar efficacy)
  • Reduces cancer cell viability via lipid depletion (IC₅₀: 15 nM in SW620 colorectal cells)
  • Rescues metabolic dysfunction in genetic models (e.g., PNPLA3, TM6SF2 variants linked to MAFLD) [1] [9] [6]

Table 2: Key Gene Targets Regulated by SR9243 in Disease Models

Gene TargetRegulation by SR9243Functional ConsequenceDisease Relevance
SREBP1cDownregulationSuppressed de novo lipogenesisMAFLD/NASH
FASNDownregulationReduced palmitate synthesisCancer metabolism
SCD1DownregulationDecreased MUFA production & VLDL secretionDyslipidemia
TNF-αDownregulationAttenuated hepatic inflammationNASH progression
Collagen 1α1DownregulationInhibited fibrogenesisLiver fibrosis
GLUT1DownregulationImpaired glucose uptake & Warburg effectCancer cell survival

In vivo, SR9243 demonstrated efficacy without hepatotoxicity in multiple models:

  • Reduced hepatic inflammation (TNF-α, IL-6) and fibrosis (collagen 1α1, hydroxyproline) in CCl₄- and bile duct ligation (BDL)-induced NASH mice [1]
  • Inhibited tumor growth in xenografts (prostate, lung cancers) by disrupting glycolytic and lipogenic pathways [9]
  • Lowered plasma cholesterol and LDL in dyslipidemic models [6]

SR9243 in the Context of Nuclear Receptor Therapeutics

As a nuclear receptor (NR) ligand, SR9243 exemplifies the therapeutic shift toward inverse agonism—moving beyond classical agonists/antagonists. NRs encompass 48 human transcription factors regulating metabolism, inflammation, and cell proliferation. SR9243 specifically targets LXR within the NR1H subfamily, distinguishing itself from other NR-targeting drugs through its unique transcriptional silencing mechanism [3] [7].

Compared to agonists for farnesoid X receptor (FXR) (e.g., obeticholic acid) or peroxisome proliferator-activated receptors (PPARs) (e.g., pioglitazone), SR9243 avoids paradoxical gene activation. While FXR/PPAR agonists variably improve metabolic parameters, they risk worsening lipid profiles or cardiovascular outcomes. SR9243's inverse agonism uniformly suppresses disease-driving pathways:

  • Metabolic diseases: Downregulates SREBP1c, FASN, and SCD1 to inhibit DNL and hepatic steatosis [5] [6]
  • Cancers: Depletes lipids and glycolytic intermediates, inducing apoptosis in malignant cells (e.g., PDAC, glioblastoma) [9] [10]
  • Fibrosis: Attenuates TGF-β signaling and collagen deposition [1]

Its therapeutic scope extends beyond liver diseases. Transcriptomic analyses in pancreatic ductal adenocarcinoma (PDAC) cells reveal that SR9243 analogs:

  • Downregulate cholesterol biosynthesis genes (HMGCR, SQLE)
  • Upregulate pro-apoptotic ceramide species
  • Activate TNFα/NF-κB-mediated necroptosis [10]

This multi-pathway engagement underscores the advantage of targeting master metabolic regulators like LXRs over single-enzyme inhibitors. Current research explores SR9243 derivatives with enhanced tissue specificity (e.g., liver-targeted SR9238) and improved pharmacokinetic profiles, positioning LXR inverse agonists as versatile candidates for metabolic and oncology pipelines [5] [9].

Properties

CAS Number

1613028-81-1

Product Name

SR9243

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide

Molecular Formula

C31H32BrNO4S2

Molecular Weight

626.62

InChI

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3

InChI Key

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SR9243; SR-9243; SR 9243.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.